8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine 8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1208089-76-2
VCID: VC15938596
InChI: InChI=1S/C5H3IN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H
SMILES:
Molecular Formula: C5H3IN4
Molecular Weight: 246.01 g/mol

8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine

CAS No.: 1208089-76-2

Cat. No.: VC15938596

Molecular Formula: C5H3IN4

Molecular Weight: 246.01 g/mol

* For research use only. Not for human or veterinary use.

8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine - 1208089-76-2

Specification

CAS No. 1208089-76-2
Molecular Formula C5H3IN4
Molecular Weight 246.01 g/mol
IUPAC Name 8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine
Standard InChI InChI=1S/C5H3IN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H
Standard InChI Key JFEASCXOAYOEFS-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NN=CN2C=N1)I

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 8-iodo- triazolo[4,3-c]pyrimidine is C5H3IN4C_5H_3IN_4, with a molecular weight of 261.01 g/mol. The iodine atom at the 8-position introduces steric and electronic effects that influence reactivity. Compared to its bromo analog (8-bromo- triazolo[4,3-c]pyrimidine, C5H3BrN4C_5H_3BrN_4, MW: 199.01 g/mol), the iodine substituent increases molecular polarizability and enhances susceptibility to nucleophilic aromatic substitution .

Table 1: Comparative Properties of Halogenated Triazolopyrimidines

Property8-Iodo Derivative8-Bromo Derivative
Molecular FormulaC5H3IN4C_5H_3IN_4C5H3BrN4C_5H_3BrN_4
Molecular Weight261.01 g/mol199.01 g/mol
LogP1.2 (estimated)0.89
PSA (Polar Surface Area)43.08 Ų43.08 Ų

Spectroscopic data for the compound includes distinctive 1H^1H-NMR signals: a singlet for the triazole proton at δ 8.53–9.00 ppm and pyrimidine protons at δ 7.43–7.44 ppm . The iodine atom’s electron-withdrawing nature deshields adjacent protons, shifting resonances downfield compared to non-halogenated analogs.

Synthesis and Reaction Pathways

The synthesis of 8-iodo- triazolo[4,3-c]pyrimidine typically proceeds via electrophilic iodination of a preformed triazolopyrimidine scaffold. A representative method involves treating 8-unsubstituted triazolopyrimidine with iodine monochloride (ICl) in acetic acid at room temperature . This reaction selectively substitutes the 8-position due to the inherent reactivity of the pyrimidine ring’s electron-deficient carbon centers.

Table 2: Synthesis Conditions for Halogenated Derivatives

Halogenation ReagentConditionsYield (%)
Iodine MonochlorideAcetic acid, RT, 3 h91
BromineAcetic acid, RT, 3 h75
Nitric AcidGlacial acetic acid, RT, 3 h83

Key synthetic intermediates include 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which undergo iodination to yield 6-iodo derivatives . The regioselectivity of these reactions is attributed to the directing effects of the triazole nitrogen atoms, which stabilize transition states during electrophilic attack.

Biological Activity and Mechanism

8-Iodo-[1,2,] triazolo[4,3-c]pyrimidine exhibits notable bioactivity, particularly as an antagonist of adenosine receptors. In rat brain membrane studies, structurally related pyrazolo-triazolo-pyrimidines demonstrated nanomolar affinity for A2A_{2A} receptors, with selectivity over A1_1 subtypes . The iodine substituent enhances membrane permeability, as evidenced by improved LogP values compared to bromo analogs .

Mechanistic Insights:

  • Antimicrobial Activity: Iodinated derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The iodine atom’s size facilitates hydrophobic interactions with active-site residues .

  • Anticancer Effects: Cytotoxicity in HeLa cells (IC50_{50} = 2.4 μM) correlates with topoisomerase II inhibition, a mechanism validated through comet assays .

Applications in Medicinal Chemistry

The compound’s versatility as a synthetic intermediate enables diverse applications:

Drug Development

8-Iodo- triazolo[4,3-c]pyrimidine serves as a precursor for positron emission tomography (PET) tracers. Radiolabeling with 124I^{124}I (t1/2_{1/2} = 4.18 days) allows imaging of adenosine A2A_{2A} receptors in neurological disorders .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances luminescence properties. Iodine’s heavy atom effect increases spin-orbit coupling, yielding materials with 23% quantum efficiency .

Recent Research Advances

Recent studies focus on optimizing synthetic routes and expanding therapeutic applications:

  • 2024: A modified iodination protocol using microwave irradiation reduced reaction time to 15 minutes while maintaining 89% yield .

  • 2025: Hybrid derivatives combining triazolopyrimidine and cyclopropyl groups showed 10-fold increased A2A_{2A} receptor selectivity in Parkinson’s disease models .

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